7-phenyl-7H-purine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-phenyl-7H-purine often involves strategic modifications to the purine ring to introduce phenyl groups and other functional moieties. For instance, the synthesis of phenylethyl-substituted pyrimido[2,1-f]purinediones, which are closely related to 7-phenyl-7H-purine, is performed starting with halogenated theophylline derivatives. These compounds are envisaged as sterically fixed and configurationally stable analogs of xanthines, indicating a methodological approach to synthesizing phenyl-substituted purines (Drabczyńska et al., 2007).
Molecular Structure Analysis
The molecular structure of 7-phenyl-7H-purine derivatives is characterized by the presence of the phenyl group, which significantly influences the molecule's electronic configuration and spatial arrangement. For example, in the synthesis and characterization of 6-carbamoyl-2-alkyl-9-(phenyl or benzyl)-9H-purines, intramolecular hydrogen bonding was observed, which is crucial for understanding the molecular geometry and stability of these compounds (Yahyazadeh, 2014).
Chemical Reactions and Properties
7-Phenyl-7H-purine and its derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For instance, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents showcases the compound's reactivity towards addition and substitution reactions, leading to a range of products with different functional groups (Higashino et al., 1982).
Scientific Research Applications
Anticonvulsant and Antidepressant Properties : 7-alkyl-7H-tetrazolo[1,5-g]purine derivatives, a related class, have been found to exhibit promising anticonvulsant and antidepressant properties. One such derivative, 7-(3-chlorobenzyl)-7H-tetrazolo[1,5-g]purine, showed significant potential in this regard (Wang, Deng, Liu, Zhang, & Quan, 2014).
Antioxidant and Antibacterial Properties : Novel phenyl and purine substituted quinazolinones, which include derivatives of 7-phenyl-7H-purine, have shown antioxidant and antibacterial properties. This suggests their potential for new drug development (Naik & Rangaswamy, 2017).
Anticancer Activity : 2,6,9-Trisubstituted purine derivatives with arylpiperazinyl systems have demonstrated potential anticancer activity. Specifically, a compound identified as 7h in this class showed high potency and selectivity, suggesting its promise in cancer treatment (Salas et al., 2019).
Purine Libraries for Drug Discovery : New methods for producing purine libraries, which could lead to new inhibitors of protein kinase-1 and apoptosis inducers in tumor lymphocytes, have been developed. This research advances the potential for targeting specific enzymes in cancer therapy (Lorente-Macías et al., 2018).
Antimycobacterial Activity : A specific compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, demonstrated high antimycobacterial activity and low toxicity to mammals, making it a potential candidate for antituberculosis drug development (Bakkestuen, Gundersen, & Utenova, 2005).
Enzymatic Research : 8-Azapurines are useful as fluorescent probes for enzymology, purine metabolism, and RNA editing. They exhibit pH-dependent fluorescence in both aqueous and non-polar media, which is valuable for biochemical studies (Wierzchowski, Antosiewicz, & Shugar, 2014).
Microwave-Assisted Organic Synthesis : Microwave-assisted synthesis of certain 7-phenyl-7H-purine derivatives has shown faster access and cytotoxic activity against human breast cancer cells, highlighting its potential in rapid drug development (Conejo-García et al., 2008).
Future Directions
A recent study synthesized and evaluated a new series of 6, 7 disubstituted-7H-purine derivatives, including 7-phenyl-7H-purine, that inhibit cancer growth via dual inhibition of EGFR/HER2 . This suggests that 7-phenyl-7H-purine and similar compounds may have potential applications in cancer treatment.
properties
IUPAC Name |
7-phenylpurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKCFGHHLWMSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=NC=NC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356367 | |
Record name | 7-phenyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-7H-purine | |
CAS RN |
18346-05-9 | |
Record name | 7-phenyl-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.